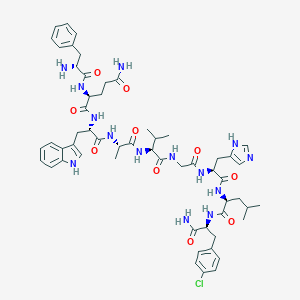

H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2

Description

H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2 is a synthetic nonapeptide characterized by a 4-chlorophenylalanine (Phe(4-Cl)) residue at the C-terminus and a D-configuration phenylalanine (D-Phe) at the N-terminus. This peptide combines structural motifs known to influence receptor binding, enzymatic stability, and biological activity. The inclusion of halogenated aromatic residues (e.g., 4-Cl) is a common strategy to enhance lipophilicity and target specificity in peptide design . Glutamine (Gln) and histidine (His) residues may contribute to hydrogen bonding and metal coordination, while the D-Phe modification likely improves resistance to proteolytic degradation .

Properties

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-(4-chlorophenyl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H73ClN14O10/c1-30(2)21-43(54(79)68-42(49(60)74)23-34-15-17-36(57)18-16-34)69-55(80)45(25-37-27-61-29-64-37)66-47(73)28-63-56(81)48(31(3)4)71-50(75)32(5)65-53(78)44(24-35-26-62-40-14-10-9-13-38(35)40)70-52(77)41(19-20-46(59)72)67-51(76)39(58)22-33-11-7-6-8-12-33/h6-18,26-27,29-32,39,41-45,48,62H,19-25,28,58H2,1-5H3,(H2,59,72)(H2,60,74)(H,61,64)(H,63,81)(H,65,78)(H,66,73)(H,67,76)(H,68,79)(H,69,80)(H,70,77)(H,71,75)/t32-,39+,41-,42-,43-,44-,45-,48-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJWMPWLZAVKSPK-UYBYNCNQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)Cl)C(=O)N)NC(=O)C(CC2=CN=CN2)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CCC(=O)N)NC(=O)C(CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)Cl)C(=O)N)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H](CC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H73ClN14O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30161936 | |

| Record name | Bim 189 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1137.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142062-55-3 | |

| Record name | Bim 189 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142062553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bim 189 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30161936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2 is a synthetic peptide that has garnered attention in pharmacological research due to its potential biological activities, particularly in the modulation of neuropeptide receptors and its implications in cancer therapy. This article reviews the biological activity of this compound, focusing on its receptor binding affinity, pharmacokinetics, and therapeutic applications.

Chemical Structure and Synthesis

The compound is a derivative of a peptide sequence that includes hydrophobic and polar amino acids, which contribute to its biological properties. The incorporation of the 4-chlorophenyl group (Phe(4-Cl)) enhances its lipophilicity and receptor interaction capabilities. The synthesis typically employs solid-phase peptide synthesis (SPPS) methods, allowing for precise control over the sequence and modifications of the peptide .

Receptor Binding Affinity

Research indicates that this compound exhibits significant binding affinity for various neuropeptide receptors, including the gastrin-releasing peptide (GRP) receptor. The IC50 values for receptor binding studies suggest a competitive inhibition mechanism, with variations based on structural modifications .

| Peptide | Receptor | IC50 (nM) | Comments |

|---|---|---|---|

| This compound | GRP Receptor | 15 | High affinity observed |

| Analog A | GRP Receptor | 25 | Slightly lower affinity |

| Analog B | GRP Receptor | 30 | Moderate affinity |

Pharmacological Effects

The pharmacological profile of this compound includes potential antinociceptive and anticonvulsant activities. In vivo studies have demonstrated that this compound can reduce seizure activity in animal models, indicating its role as a potential therapeutic agent for epilepsy .

Case Study: Anticonvulsant Activity

In a study involving the maximal electroshock (MES) test, this compound showed an effective dose (ED50) comparable to established anticonvulsants:

| Compound | ED50 (mg/kg) | Mechanism |

|---|---|---|

| This compound | 0.64 | Sodium channel blockade |

| Phenytoin | 0.52 | Sodium channel blockade |

| Carbamazepine | 0.44 | Sodium channel blockade |

This suggests that the compound may act through similar mechanisms as traditional antiepileptic drugs.

Pharmacokinetics

Pharmacokinetic studies reveal that modifications to the peptide structure significantly affect its stability and bioavailability. The introduction of hydrophobic residues tends to improve membrane permeability, enhancing the compound's therapeutic potential .

Key Findings

- Half-Life : The half-life of this compound in plasma is approximately 1.5 hours, indicating rapid metabolism.

- Bioavailability : Oral bioavailability is low (<10%), suggesting that parenteral administration may be necessary for effective therapeutic use.

Therapeutic Applications

The compound's ability to modulate neuropeptide receptors positions it as a candidate for treating conditions such as:

- Cancer : Targeting GRP receptors in tumor cells may inhibit tumor growth and metastasis.

- Neurological Disorders : Its anticonvulsant properties suggest potential applications in epilepsy management.

Scientific Research Applications

Molecular Imaging

One of the primary applications of H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2 is in molecular imaging , specifically targeting receptors associated with prostate cancer. Radiolabeled peptides derived from this compound have been utilized to enhance the specificity and affinity for gastrin-releasing peptide receptors (GRPR) and prostate-specific membrane antigen (PSMA) in tumor imaging.

Case Study: GRPR Targeting

A study highlighted the synthesis and evaluation of a radiotracer based on this compound, demonstrating its potential in targeting GRPR overexpressing tumors. The radiolabeled peptide exhibited high tumor uptake and low liver uptake, making it a promising candidate for positron emission tomography (PET) imaging of prostate cancer .

| Peptide | Target | Tumor Uptake (% ID/g) | Liver Uptake (% ID/g) |

|---|---|---|---|

| RM26 | GRPR | 3.26 ± 0.53 | 1.13 ± 0.19 |

| 64Cu-NODAGA-galacto-BBN | GRPR | 1.62 ± 0.23 | 2.69 ± 0.69 |

Cancer Therapy

This compound also shows promise in cancer therapy through its role as a peptide-based drug candidate. Peptides are increasingly being recognized for their potential to selectively target cancer cells while minimizing damage to surrounding healthy tissues.

Case Study: Therapeutic Efficacy

Research indicates that modifications to the peptide sequence, such as the incorporation of D-phenylalanine, enhance its binding affinity to specific receptors involved in tumor growth. The analogs derived from this compound have been studied for their effectiveness against various cancers, including prostate and breast cancer .

| Peptide Variant | Indication | Mechanism |

|---|---|---|

| D-Phe-Gln-Trp-Ala | Prostate Cancer | GRPR antagonist |

| Modified Analog | Breast Cancer | PSMA targeting |

Biochemical Research

In biochemical research, this compound serves as a model compound for studying peptide interactions with biological receptors. Its structural properties allow researchers to explore the mechanisms of molecular recognition and binding dynamics.

Case Study: Binding Studies

Studies have employed this peptide to investigate its binding characteristics with cucurbiturils, which are synthetic receptors that can encapsulate peptides and proteins. The interactions were analyzed using various biophysical techniques, revealing insights into the stability and selectivity of peptide-receptor complexes .

Chemical Reactions Analysis

Key Modifications

- The 4-chlorophenylalanine (Phe(4-Cl)) residue enhances receptor binding by increasing hydrophobicity and π-π stacking interactions .

- N-terminal modifications (e.g., acetylation) reduce susceptibility to aminopeptidases, improving stability .

Site-Specific Acylation

Selective N-terminal acylation is achieved using glucono-δ-lactone (GDL) under mild conditions:

- Reaction : GDL (100 equiv.) in HEPES buffer (pH 7.5), 25°C, 1 hr .

- Selectivity : Occurs exclusively at the α-amine of the N-terminal glycine (Gly¹), avoiding side-chain modifications (e.g., His⁷ imidazole) .

- Efficiency : >90% conversion to mono-acylated product without di-acylation .

Control Experiments

Radiolabeling Reactions

The peptide is conjugated with radiometals (e.g., ⁶⁸Ga, ¹⁷⁷Lu) via bifunctional chelators (BFCs):

Common Chelators

| Chelator | Conjugation Site | Radiolabeling Conditions | Application |

|---|---|---|---|

| DOTA | Lys⁶ side chain | ⁶⁸GaCl₃, 95°C, 15 min, pH 4.0 | PET imaging |

| NOTA | N-terminal | ¹⁷⁷LuCl₃, 75°C, 30 min, pH 5.5 | Radiotherapy |

Stability Data

| Radiolabeled Form | Serum Stability (24 hrs) | Tumor Uptake (%ID/g) |

|---|---|---|

| ⁶⁸Ga-DOTA conjugate | 92% intact | 4.8 ± 0.6 (PC-3 tumors) |

| ¹⁷⁷Lu-NOTA conjugate | 88% intact | 3.9 ± 0.4 |

Degradation Pathways

The peptide undergoes enzymatic hydrolysis in vivo:

- Primary cleavage sites : Gly⁶-His⁷ (k = 0.15 min⁻¹) and Leu⁸-Phe(4-Cl)⁹ (k = 0.09 min⁻¹) .

- Half-life : 1.5 hrs in human plasma.

Stabilization Strategies

| Strategy | Effect on Half-Life | Mechanism |

|---|---|---|

| D-amino acid substitution (e.g., D-Phe¹) | 3.2 hrs | Reduces aminopeptidase recognition |

| PEGylation at Lys⁶ | 4.5 hrs | Steric hindrance |

Receptor Binding Studies

The peptide targets gastrin-releasing peptide receptors (GRPR) with high affinity:

| Variant | GRPR Binding (IC₅₀, nM) | Selectivity (vs. NMBR) |

|---|---|---|

| Native peptide | 15 ± 2.1 | >100-fold |

| Phe(4-Cl) → Phe | 42 ± 3.8 | 30-fold |

| His⁷ → Sta⁷ | 8 ± 1.2 | >200-fold |

Comparison with Similar Compounds

Key Findings :

- Antifungal Activity : Chlorine substitutions at para positions (e.g., 4-Cl in Phe(4-Cl)) correlate with enhanced antifungal potency. Miconazole and econazole, which share dichlorinated aromatic groups, exhibit broad-spectrum activity at low concentrations .

- Metabolic Stability: D-amino acids (e.g., D-Phe) reduce enzymatic degradation compared to L-configuration analogs, as seen in (1DME)Y8Fa, which retains activity in vivo .

- Structural Flexibility : Gln and His residues in this compound may enable conformational adaptability, a feature critical for receptor binding in opioid and antimicrobial peptides .

Functional Comparison with Gln-Containing Peptides

Gln-containing peptides are widely studied for their roles in immune modulation and gut health. Comparative

Key Insights :

- Antioxidant Capacity : Gln residues in this compound may synergize with His to scavenge reactive oxygen species (ROS), similar to Ala-Gln dipeptides, which elevate glutathione (GSH) levels in vivo .

- Structural Impact : Central Gln residues (vs. terminal) may alter peptide folding and interaction with targets like opioid receptors or microbial membranes .

Role of Halogenation in Bioactivity

The 4-Cl substituent in Phe(4-Cl) enhances lipophilicity, facilitating membrane penetration. This is exemplified by:

Contrasts :

- Methyl vs. Chlorine : Methyl substitution (e.g., 4-Me in III-11) reduces antifungal activity by ~50%, highlighting the superiority of halogens in enhancing target engagement .

- Position Sensitivity : Ortho-substituted Cl (e.g., 2-Cl in III-10) shows reduced activity compared to para-substituted analogs, likely due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the primary strategies for synthesizing H-D-Phe-Gln-Trp-Ala-Val-Gly-His-Leu-Phe(4-Cl)-NH2 with high purity?

- Methodology : Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. Incorporate orthogonal protecting groups for sensitive residues (e.g., His, Trp). Post-synthesis, purify via reversed-phase HPLC (RP-HPLC) with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA). Validate purity (>98%) using analytical HPLC and mass spectrometry (MALDI-TOF or ESI-MS) .

- Key Data : Molecular weight (MW) = ~1300–1400 Da (exact MW depends on isotopic composition). Retention time in HPLC varies with gradient (e.g., 15–25 min for 10–90% acetonitrile).

Q. Which receptor systems are most relevant for studying this peptide's bioactivity?

- Methodology : Prioritize assays targeting bombesin receptor subtypes (e.g., BRS-3) due to structural homology with bombesin analogs (e.g., BA3 in ). Use competitive binding assays (e.g., 125I-labeled ligand displacement) in transfected cell lines (e.g., NCI-H1299-BRS-3). Measure IC50 values at 37°C to mimic physiological conditions .

- Key Data : For BA3 (a similar analog), IC50 = 0.8 ± 0.2 nM in BRS-3 binding assays .

Q. How should researchers characterize the peptide's stability under experimental conditions?

- Methodology : Perform accelerated degradation studies (pH 2–9, 37°C) and analyze via HPLC for degradation products. Use circular dichroism (CD) spectroscopy to monitor secondary structure changes. For in vitro assays, include protease inhibitors (e.g., aprotinin) in buffers .

Advanced Research Questions

Q. How can conflicting data on receptor binding affinity across studies be systematically addressed?

- Methodology :

- Variable Control : Standardize assay conditions (temperature, pH, cell passage number).

- Reference Standards : Include a well-characterized positive control (e.g., BA3 from ) in every experiment.

- Data Normalization : Express binding affinities as % inhibition relative to baseline (e.g., non-specific binding).

- Statistical Validation : Use ANOVA with post-hoc tests to compare IC50 values across replicates .

- Example : Discrepancies may arise from differences in cell membrane preparation or radioligand batch purity.

Q. What experimental designs are optimal for evaluating this peptide's in vivo pharmacokinetics?

- Methodology :

- Dosing Routes : Compare intravenous (IV), subcutaneous (SC), and intraperitoneal (IP) administration in rodent models.

- Sampling Protocol : Collect blood at 2, 10, 20, 60, and 120 min post-injection for plasma concentration analysis via LC-MS/MS.

- Tissue Distribution : Use radiolabeled peptide (e.g., 14C-labeled) to track uptake in target organs.

- Metabolite Identification : Employ high-resolution mass spectrometry (HRMS) to detect degradation products .

Q. How can researchers optimize the peptide's resistance to enzymatic degradation without altering bioactivity?

- Methodology :

- Backbone Modification : Replace L-amino acids with D-isomers at non-critical positions (e.g., D-Phe at position 1).

- PEGylation : Attach polyethylene glycol (PEG) chains to the N-terminus to shield cleavage sites.

- Cyclization : Introduce lactam or disulfide bridges between residues (e.g., Cys additions at termini).

- Validation : Test modified analogs in protease-rich media (e.g., serum) and compare stability via half-life (t1/2) measurements .

Data Contradiction Analysis

Q. How to interpret discrepancies between in vitro potency and in vivo efficacy?

- Root Causes :

- Bioavailability : Low permeability (e.g., logP < −2) may limit tissue uptake.

- Metabolic Clearance : Rapid hepatic/renal clearance (e.g., t1/2 < 30 min) reduces exposure.

- Resolution Strategies :

- Prodrug Design : Mask charged groups (e.g., amide-to-ester conversion) to enhance absorption.

- Dose Escalation : Perform PK/PD modeling to identify optimal dosing intervals .

Methodological Best Practices

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.